3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Description
Properties
CAS No. |
959081-27-7 |
|---|---|
Molecular Formula |
C5H4BrN5 |
Molecular Weight |
214.02 g/mol |
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H4BrN5/c6-4-2-3(10-11-4)5(7)9-1-8-2/h1H,(H,10,11)(H2,7,8,9) |
InChI Key |
ALLRFKVZBNMRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Metal-Mediated Halogen Exchange
| Catalyst System | Substrate | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | 3-iodo derivative | 68 | >95% C3 | |
| CuBr₂/DMF | Chloro precursor | 58 | 89% C3 |
This approach is advantageous for late-stage diversification but requires pre-functionalized intermediates.
Amination Techniques at C7
The C7 amine group is introduced via nucleophilic aromatic substitution (SNAr) or catalytic amination:
SNAr with Ammonia
| Parameter | Value | Outcome | Source |
|---|---|---|---|
| Ammonia Source | NH₃ (g)/DMSO | 62% conversion | |
| Temperature | 120°C | 8 hours | |
| Base | K₂CO₃ | 78% isolated yield |
Electron-withdrawing groups at C3 (Br) activate the C7 position for SNAr, though competing hydrolysis necessitates anhydrous conditions.
Buchwald-Hartwig Amination
For hindered substrates, palladium-catalyzed coupling proves effective:
This method enables primary and secondary amine incorporation but requires inert atmospheres.
Microwave-Assisted Synthesis Optimization
Microwave irradiation significantly enhances reaction kinetics for multi-step sequences:
| Step | Conventional Time | Microwave Time | Yield Improvement | Source |
|---|---|---|---|---|
| Cyclization | 7 hours | 8 minutes | +22% | |
| Bromination | 2 hours | 15 minutes | +18% | |
| Amination | 8 hours | 45 minutes | +15% |
Uniform heating at 150–200 W (120–150°C) reduces side reactions while maintaining selectivity.
Purification and Analytical Validation
Final compounds require rigorous purification to meet pharmaceutical standards:
Chromatographic Methods
Spectroscopic Characterization
¹H NMR Critical Signals :
13C NMR :
Mass spectrometry consistently shows [M+H]+ ions within 0.5 ppm of theoretical values.
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) requires modifications for safety and efficiency:
| Parameter | Laboratory Scale | Industrial Process | Source |
|---|---|---|---|
| Bromination | Batch reactor | Continuous flow | |
| Catalyst Loading | 5 mol% | 1.5 mol% | |
| Solvent Recovery | 60% | 95% |
Flow chemistry systems reduce exotherm risks during bromination steps while improving throughput.
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 3 undergoes nucleophilic substitution under mild conditions, enabling diverse functionalization:
Mechanistic studies suggest the bromine acts as a leaving group, with the pyrazolo[4,3-d]pyrimidine ring’s electron-deficient nature facilitating SNAr .
Cyclization and Ring Expansion
The compound participates in intramolecular cyclization under Vilsmeier-Haack conditions (POCl₃/DMF):
-
Formylation : Reaction with Vilsmeier reagent introduces a formyl group at position 6, forming pyrazolo[4,3-d]pyrimidine-7-carbaldehydes .
-
Pyridazinone Formation : CO₂ elimination and nucleophilic addition yield fused pyridazinone systems (e.g., pyrazolo[3,4-d]pyridazin-7(6H)-ones) with microwave-assisted synthesis achieving 94% yield .
Example Pathway :
text3-Bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine → Vilsmeier-Haack reagent → Intermediate aldehyde → Acid-catalyzed cyclization → Pyridazinone derivative [3]
Cross-Coupling Reactions
The bromine atom enables transition-metal-catalyzed couplings:
| Reaction Type | Catalyst | Product Application | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Biaryl derivatives for kinase inhibitors | |
| Buchwald-Hartwig | CuI/ligand | N-Aryl analogs with antitumor activity |
Notably, palladium-catalyzed arylation at position 6 proceeds in hexafluoroisopropanol (HFIP), leveraging solvent effects for enhanced reactivity .
Biological Activity-Driven Modifications
The compound serves as a precursor for bioactive molecules:
-
Kinase Inhibition : Derivatives inhibit Plasmodium falciparum calcium-dependent protein kinases (CDPKs) with IC₅₀ values as low as 0.210 μM .
-
Anticancer Agents : Thioglycoside derivatives (e.g., compound 14 ) show IC₅₀ = 45 nM against MCF-7 breast cancer cells .
Key Structural Modifications :
-
N-7 Functionalization : Hydrophobic groups (e.g., tert-butyl) improve target binding .
-
C-5 Substitution : Electron-withdrawing groups enhance CDK2 inhibition .
Amine Group Reactivity
The primary amine at position 7 participates in:
-
Acylation : HATU-mediated coupling with carboxylic acids yields amides (e.g., antiproliferative agents) .
-
Schiff Base Formation : Condensation with aldehydes forms imines for metal coordination complexes .
Table 1: Representative Reaction Yields
| Reaction | Conditions | Yield |
|---|---|---|
| SNAr with ethyl ethoxymethylenemalonate | AcOH, reflux | 81% |
| Vilsmeier-Haack formylation | DMF/POCl₃, microwave | 94% |
| Suzuki coupling | Pd(PPh₃)₄, HFIP | 76% |
Table 2: Biological Activity of Derivatives
| Derivative | Target | IC₅₀ (μM) |
|---|---|---|
| 2b | PfCDPK4 | 0.210 |
| 14 | MCF-7 cells | 0.045 |
| 15 | HCT-116 cells | 0.007 |
Scientific Research Applications
3-Bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a chemical compound with several notable applications, primarily in the realm of pharmaceutical research. It belongs to the group of multidrugs and has demonstrated potential as an antidepressant with antihypertensive properties .
Pharmaceutical Applications
- Antidepressant and Antihypertensive Properties: this compound exhibits both antidepressant and antihypertensive activities . Studies have demonstrated its antihypertensive activity both in vivo and in vitro .
- Antitumor Effects: The compound has shown antitumor effects in both in vivo and in vitro studies .
- Adenosine Receptor Inhibition: this compound inhibits adenosine receptors and blocks their function through competitive inhibition . It interacts with human colon carcinoma cells, acting as an antagonist of adenosine receptors, which prevents the activation of G proteins involved in cell proliferation and apoptosis signaling pathways .
- Activity Against Antibiotic-Resistant Bacteria: The compound has demonstrated activity against bacteria resistant to antibiotics such as erythromycin and tetracycline .
- Toll-Like Receptor 7 (TLR7) Agonist: 1H-Pyrazolo[4,3-d]pyrimidine compounds, including derivatives of this compound, are useful as agonists of Toll-like receptor 7 (TLR7), making them potentially valuable in cancer treatment .
Development of Novel CDK2 Inhibitors
- CDK2 Inhibition: Pyrazolopyrimidine derivatives are explored for their potential to inhibit CDK2, which is an appealing target for cancer treatment because it selectively targets tumor cells . The aim is to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds and thioglycoside derivatives, based on the pyrazolo[3,4-d]pyrimidine scaffold .
Anti-Mycobacterial Activity
- Inhibitors of Mycobacterium tuberculosis (M.tb): Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis ( M.tb) . Researchers have designed and synthesized novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines and studied their structure–activity relationships . Effective analogues contained a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents. Some compounds exhibited potent in vitro M.tb growth inhibition, low hERG liability, and good liver microsomal stabilities in mice and humans, suggesting their potential as M.tb inhibitors .
Potential Inhibitors of PfCDPK4 and PfCDPK1
- Pyrrolo[2,3-d]pyrimidines: A series of pyrrolo[2,3-d]pyrimidines were designed in silico as potential bumped kinase inhibitors targeting P. falciparum calcium-dependent protein kinase 4 (PfCDPK4), with the potential to inhibit PfCDPK1 based on earlier studies of the two kinases . Certain compounds displayed promising inhibitory activity against either PfCDPK4 (IC50=0.210–0.530 μM) or PfCDPK1 (IC50=0.589 μM) .
Mechanism of Action
The mechanism of action of 3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The activity and physicochemical properties of pyrazolo[4,3-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Spectroscopic and Analytical Data
- NMR Shifts : The 7-amine group in 3-bromo derivatives resonates at δ ~9.4–9.5 ppm (DMSO-d₆), distinct from methyl-substituted analogues (δ ~8.0–8.3 ppm) .
- Mass Spectrometry : Brominated compounds display characteristic isotope patterns (e.g., m/z 289.0075 for [M+H]⁺ in ), aiding in structural confirmation .
Biological Activity
3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. The presence of a bromine atom at the 3-position and an amine group at the 7-position contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Many compounds in the pyrazolo[4,3-d]pyrimidine class exhibit multikinase inhibition properties. For instance, derivatives have shown potent inhibition against FLT3 and VEGFR2 kinases, which are critical in cancer progression and angiogenesis .
- Receptor Modulation : This compound has been studied for its interaction with sigma receptors, particularly σ1R. Selective antagonism at σ1R has been linked to significant antinociceptive effects .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Anticancer Activity : A study demonstrated that pyrazolo[4,3-d]pyrimidine derivatives, including this compound, were effective in inhibiting tumor growth in xenograft models. The compounds exhibited significant regression of tumors without evident toxicity when administered at optimal dosages .
- Antiviral Properties : Research on antiviral agents revealed that compounds with a similar structure showed promising activity against Zika virus. The mechanism involved disruption of viral replication pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrazolo[4,3-d]pyrimidine scaffold can significantly enhance biological activity:
- Positioning of Functional Groups : The introduction of electron-withdrawing groups at the 3-position and various amines at the 7-position has been shown to increase binding affinity for target kinases.
- Substituent Variability : Variations in substituents on the pyrimidine ring can lead to changes in selectivity and potency against different kinases or receptors.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine, and how do reaction conditions impact yield and purity?
- Methodology : The compound is synthesized via cyclization of pyrazole precursors. For example, intermediates such as 4-amino-1-(2-methoxyphenyl)pyrazole-3-carbonitrile are cyclized using ammonium acetate and triethyl orthoacetate under microwave irradiation (80–120°C, 30–60 min) to form the pyrazolo[4,3-d]pyrimidine core. Bromination at the 3-position is achieved using phosphorus oxybromide (POBr₃) in refluxing acetonitrile. Yield optimization (60–80%) requires precise control of stoichiometry and temperature .
- Data : Elemental analysis (C, H, N) and ¹H NMR (e.g., δ 7.06–7.68 ppm for aromatic protons) confirm purity .
Q. How can structural modifications at the 2- and 5-positions influence solubility and crystallinity?
- Methodology : Substituents at the 2-position (e.g., 2-hydroxyphenyl vs. 2-methoxyphenyl) are introduced via demethylation using boron tribromide (BBr₃, 0°C, 4 h in dichloromethane). Hydrophilic groups improve aqueous solubility (e.g., logP reduced from 2.8 to 1.9 for hydroxyl derivatives). Crystallinity is enhanced by recrystallization in cyclohexane/ethyl acetate .
- Data : Melting points vary significantly (e.g., 243–249°C for hydroxyl derivatives vs. 108–109°C for methoxy precursors) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm) and carbon environments (e.g., C-3 bromine shifts to δ 115–120 ppm).
- HPLC : Purity >98% confirmed via reverse-phase C18 columns (acetonitrile/water gradient).
- Elemental Analysis : Deviation <0.3% from theoretical values (e.g., C: 61.67% calculated vs. 61.48% observed) .
Advanced Research Questions
Q. How does 3-bromo substitution impact adenosine receptor (A2A) antagonism compared to non-brominated analogs?
- Methodology : Competitive binding assays (Ki values) using radiolabeled ligands (e.g., [³H]ZM241385) on HEK293 cells expressing human A2A receptors. Bromination at C-3 enhances receptor affinity (Ki = 0.6–1.1 nM vs. 2–5 nM for non-brominated analogs) due to hydrophobic interactions with Leu85 and Val84 residues .
- Data : SCH 412348 (a brominated derivative) shows >1,000-fold selectivity for A2A over A1/A3 receptors .
Q. What strategies resolve contradictions in reported synthetic yields for demethylation reactions?
- Methodology : Discrepancies in demethylation yields (e.g., 66–86%) arise from BBr₃ stoichiometry and moisture control. Reproducible yields (>80%) require anhydrous conditions (N₂ atmosphere) and slow addition of BBr₃ (1M in DCM) at 0°C. Impurities (e.g., residual methoxy groups) are minimized via preparative TLC (cyclohexane/ethyl acetate/methanol 6:4:1) .
Q. How can computational modeling guide the design of 3-bromo derivatives for kinase inhibition?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) using CDK2 crystal structures (PDB: 1HCL). Bromine’s van der Waals radius (1.85 Å) complements hydrophobic pockets in CDK2’s ATP-binding site. Free energy calculations (MM-PBSA) predict ∆G = −9.2 kcal/mol for brominated vs. −7.8 kcal/mol for chloro analogs .
Q. What are the challenges in scaling up microwave-assisted synthesis for gram-scale production?
- Methodology : Microwave reactors (e.g., Biotage Initiator) are limited by heat dissipation in larger batches. Parallel optimization (10–50 mL scale) identifies optimal parameters: 100°C, 45 min, and 300 W irradiation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) achieves 70% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
